molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2415706
CAS RN: 1431719-89-9
M. Wt: 487
InChI Key: ANYMZZWYMAFJDL-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group . The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyridine ring is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Derivatives of pyridine or pyridinopyrazole, including compounds structurally related to 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine, have been synthesized through various methods. These include the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine through acid hydrolysis of 2-amino or 2-hydrazino derivatives of pyridine (Arustamova & Piven, 2013). Additionally, various 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been utilized as ligands, demonstrating a range of complex chemistry, including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Applications in Corrosion Inhibition

  • Pyrazolopyridine derivatives have been synthesized and investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. These derivatives demonstrate mixed-type behavior in potentiodynamic polarization, indicating their potential in industrial applications (Dandia et al., 2013).

Pharmaceutical and Biological Research

  • Novel pyridine and fused pyridine derivatives, including structures similar to this compound, have been synthesized for various pharmacological applications. These compounds have been evaluated for antimicrobial and antioxidant activities, indicating their potential in pharmaceutical research (Flefel et al., 2018).

Antiviral Research

  • Specific derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiviral activity against viruses like Herpes simplex and Mayaro virus, showcasing the potential of these compounds in antiviral drug development (Bernardino et al., 2007).

Catalytic and Optical Applications

  • Pyrazolopyridine derivatives have been explored for their catalytic activity in the oxidation of alkanes and alcohols with peroxides. This research highlights their potential utility in chemical synthesis and industrial processes (Choroba et al., 2019).
  • The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been studied, indicating their potential in the development of photosensors and other optical devices (Zedan et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMZZWYMAFJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (2.465 g, 4.72 mmol), 2-methylpyridine-4-boronic acid (0.966 g, 7.05 mmol), PdCl2(dppf)-CH2Cl2Adduct (0.579 g, 0.709 mmol) and K2CO3 (1.959 g, 14.17 mmol) were dissolved in a mixture of 1,4-dioxane (10 mL)/H2O (2.5 mL). The reaction mixture was degassed for 5 min, heated to 80° C. overnight, cooled to RT and diluted with EtOAc. Reaction was filtered through Celite and then partitioned between EtOAc and saturated NaHCO3. The organic layer was extracted with EtOAc (3×) and the combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel over a gradient of 0-75% EtOAc in hexanes to yield 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.02 g, 2.09 mmol, 44%) as a solid. MS ESI calc'd. for C31H24ClN4 [M+1]+487, found 487.
Quantity
2.465 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.579 g
Type
reactant
Reaction Step One
Name
Quantity
1.959 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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